molecular formula C17H17BrN2O3 B2849140 N-(5-bromofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide CAS No. 899755-26-1

N-(5-bromofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2849140
CAS No.: 899755-26-1
M. Wt: 377.238
InChI Key: RQHAZIOSZZOODI-UHFFFAOYSA-N
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Description

N-(5-bromofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a brominated furan ring, a phenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of 5-bromofuran-2-carboxylic acid with N-phenylpiperidine-1-carboxamide. The reaction is often catalyzed by coupling agents such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature. This method yields the desired compound with high purity and percentage yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The brominated furan ring can be oxidized to form corresponding furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

N-(5-bromofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a molecular probe in biological assays.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(5-bromofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that similar compounds can bind to cyclooxygenase-2 (COX-2) protein, suggesting potential anti-inflammatory effects . The brominated furan ring and the piperidine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide
  • N-(5-bromofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide

Uniqueness

N-(5-bromofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide is unique due to its specific combination of a brominated furan ring, a phenyl group, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(5-bromofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c18-15-10-9-14(23-15)16(21)20(13-7-3-1-4-8-13)17(22)19-11-5-2-6-12-19/h1,3-4,7-10H,2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHAZIOSZZOODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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